molecular formula C11H10N2O2S B427630 benzyl N-(1,3-thiazol-2-yl)carbamate CAS No. 353255-50-2

benzyl N-(1,3-thiazol-2-yl)carbamate

Cat. No. B427630
CAS RN: 353255-50-2
M. Wt: 234.28g/mol
InChI Key: QKWLYHRESAIPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-(1,3-thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28g/mol. The purity is usually 95%.
The exact mass of the compound benzyl N-(1,3-thiazol-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzyl N-(1,3-thiazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(1,3-thiazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

353255-50-2

Product Name

benzyl N-(1,3-thiazol-2-yl)carbamate

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28g/mol

IUPAC Name

benzyl N-(1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C11H10N2O2S/c14-11(13-10-12-6-7-16-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)

InChI Key

QKWLYHRESAIPGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CS2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CS2

solubility

12.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-aminothiazole (AA1-A, 3.0 g, 30.0 mmol) and triethylamine (6.30 mL, 45.0 mmol) at 0° C. was added benzyl chloroformate (5 mL, 36 mmol). The reaction was stirred at RT O/N. The reaction mixture was washed with a saturated aqueous solution of NaHCO3, then water and concentrated to dryness under reduced pressure. The resulting yellow solid was crystallized from ethanol to afford AA1-2 in 70% yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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